

N-(3-Nitrobenzyl)-2-phenylethanamine: A Research Chemical Awaiting Application

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Compound of Interest

Compound Name: *N*-(3-Nitrobenzyl)-2-phenylethanamine

Cat. No.: B079550

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While **N-(3-Nitrobenzyl)-2-phenylethanamine** is cataloged as a distinct chemical entity, a comprehensive review of scientific literature reveals a notable absence of its application as a research tool. To date, no published studies detail its specific biological activity, mechanism of action, or established experimental protocols.

This compound, with the Chemical Abstracts Service (CAS) number 104720-70-9, is structurally a derivative of phenylethylamine, a class of compounds known for its diverse neuropharmacological and medicinal applications. The presence of a nitrobenzyl group suggests potential for various biological interactions, as nitro-containing compounds are actively investigated in medicinal chemistry for their potential as antimicrobial, antiparasitic, and anticancer agents.

However, despite the theoretical potential, specific data on **N-(3-Nitrobenzyl)-2-phenylethanamine** remains elusive. Publicly accessible chemical databases provide basic physicochemical properties, but do not cite any biological assays or research studies in which this compound has been utilized.

Chemical and Physical Properties

A summary of the computed physicochemical properties of **N-(3-Nitrobenzyl)-2-phenylethanamine** is provided below. These properties are computationally derived and provide a basic chemical profile of the compound.

Property	Value
Molecular Formula	C ₁₅ H ₁₆ N ₂ O ₂
Molecular Weight	256.30 g/mol
IUPAC Name	N-[(3-nitrophenyl)methyl]-2-phenylethanamine
CAS Number	104720-70-9

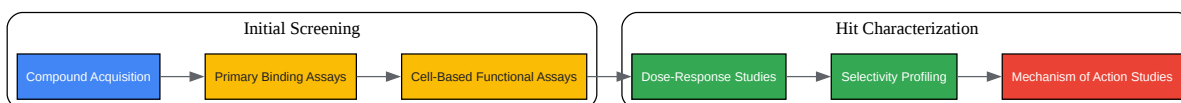
Potential Research Directions: A Hypothetical Outlook

Given its structural features, one could hypothesize potential areas of investigation for **N-(3-Nitrobenzyl)-2-phenylethanamine**. The phenylethylamine backbone is a common motif in psychoactive compounds and central nervous system agents. The nitrobenzyl moiety, on the other hand, is often explored for its role in prodrug strategies or as a pharmacophore in various therapeutic areas.

A logical first step in characterizing this compound for research purposes would involve a series of in vitro screening assays to identify any potential biological targets.

Hypothetical Experimental Workflow

The following diagram illustrates a hypothetical workflow for the initial screening and characterization of a novel compound like **N-(3-Nitrobenzyl)-2-phenylethanamine**.



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Caption: Hypothetical workflow for the initial biological evaluation of a research compound.

Conclusion

In conclusion, **N-(3-Nitrobenzyl)-2-phenylethanamine** remains a compound of theoretical interest with no documented applications in the scientific literature as a research tool. The information presented here is based on its chemical structure and the general properties of related compounds. For researchers, scientists, and drug development professionals, this compound represents an uncharted territory, with its potential biological activities and research applications yet to be discovered and validated through rigorous experimental investigation. At present, no specific application notes or detailed protocols can be provided due to the lack of empirical data.

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